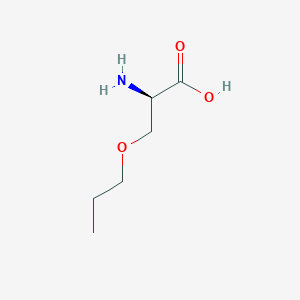
(2R)-2-Amino-3-propoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-propoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a propoxy group (-OCH2CH2CH3) attached to the third carbon atom of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-propoxypropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with a propoxy group. This can be done using reagents such as propyl bromide in the presence of a base like sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-propoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides (e.g., propyl bromide) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(2R)-2-Amino-3-propoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-propoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-hydroxypropanoic acid: Similar structure but with a hydroxy group (-OH) instead of a propoxy group.
(2R)-2-Amino-3-methoxypropanoic acid: Similar structure but with a methoxy group (-OCH3) instead of a propoxy group.
Uniqueness
(2R)-2-Amino-3-propoxypropanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(2R)-2-Amino-3-propoxypropanoic acid, also known as propoxypropanoic acid, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C5H11NO3
- Molecular Weight : 133.15 g/mol
- IUPAC Name : this compound
This compound features an amino group and a propoxy substituent, which may influence its biological interactions.
- G Protein-Coupled Receptor Modulation :
- Neuroprotective Effects :
Pharmacological Effects
- Antimicrobial Activity :
- Research has shown that various derivatives of propanoic acid exhibit antimicrobial properties against multidrug-resistant pathogens. For instance, compounds with structural similarities demonstrated significant activity against Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis | Notes |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | 32 | >64 | Moderate activity against resistant strains |
| 4-NO2 substituted phenyl derivative | 16 | 32 | Enhanced activity against Gram-negative bacteria |
| Dimethylpyrazole derivative | 32 | 64 | Significant inhibition across multiple CYP isoforms |
Clinical Implications
The biological activities of this compound suggest potential therapeutic applications in:
- Diabetes Management : By acting as a GPR40 agonist, it may enhance insulin secretion and improve glucose metabolism.
- Neurodegenerative Diseases : Its ability to modulate glutamate signaling could provide avenues for treating conditions like Alzheimer's disease.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-propoxypropanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YLVYZXAQMZHQSE-RXMQYKEDSA-N |
Isomeric SMILES |
CCCOC[C@H](C(=O)O)N |
Canonical SMILES |
CCCOCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















